4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol
Overview
Description
The compound 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The adamantan-1-yl group attached to the triazine ring suggests that the compound could exhibit unique physical and chemical properties due to the bulky and rigid structure of the adamantyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol.
Synthesis Analysis
Although the synthesis of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol is not explicitly detailed in the provided papers, the synthesis of related adamantyl-triazine derivatives typically involves the introduction of the adamantyl group into the triazine core. This can be achieved through various organic synthesis methods such as nucleophilic substitution or addition reactions. The adamantyl group is known for its stability and resistance to harsh conditions, which could influence the synthesis route chosen for this compound.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a six-membered ring containing three nitrogen atoms. The presence of the adamantyl group is likely to influence the overall molecular geometry and electronic distribution within the molecule. Theoretical calculations, as mentioned in the second paper, can provide insights into the optimized geometry, vibrational wavenumbers, and frontier molecular orbitals such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . These calculations are crucial for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
The reactivity of triazine derivatives can be influenced by the substituents attached to the ring. In the case of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol, the amino group could participate in various chemical reactions, such as forming hydrogen bonds or acting as a nucleophile. The adamantyl group, on the other hand, is known for its inertness, which might limit the reactivity of the compound to certain types of reactions. The first paper discusses the isolation of spin-bearing moieties in a related compound, which could suggest potential for radical-type reactions in similar adamantyl-triazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol would be influenced by both the triazine core and the adamantyl substituent. The rigidity of the adamantyl group could affect the compound's melting point, solubility, and crystalline structure. The paramagnetic behavior observed in a related compound due to non-interacting spins could also be a property of interest for 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol . Additionally, the cytotoxic evaluation and molecular docking studies mentioned in the second paper highlight the potential biological activity of triazine derivatives, which could be relevant for the compound .
Scientific Research Applications
Applications in Organic Synthesis and Material Science
Triazine derivatives, including those similar to 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol, have been widely used as raw materials in fine organic synthesis. These compounds find applications in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, benefiting applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, triazine scaffolds are noted for their broad spectrum of biological activities. Triazine derivatives have been synthesized and evaluated for antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine core is considered a promising moiety for the development of future drugs due to its potent pharmacological activity (Verma et al., 2019).
Anticancer Research
Research on 1,3,5-triazine analogs has highlighted their potential as anticancer agents. These compounds have exhibited significant anticancer activity against various cell lines, making them potential candidates for future anticancer formulations. The exploration of 1,3,5-triazine analogs in anticancer research underscores the versatility of the triazine scaffold in drug design and its role in identifying clinically viable anticancer molecules (Kumar et al., 2019).
Environmental and Energy Materials
The use of triazine derivatives in high-energy density materials (HEDMs) and as components in energetic materials for propellants and explosives showcases their application in the field of energy materials. High-nitrogen azine energetic compounds, including triazines, have been studied for their synthetic methods, structural analysis, physical and chemical properties, sensitivity properties, thermal properties, and detonation properties, indicating a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(1-adamantyl)-4-amino-1H-1,3,5-triazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-11-15-10(16-12(18)17-11)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAQZQPORVSDBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=O)N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351010 | |
Record name | 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727150 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol | |
CAS RN |
151250-94-1 | |
Record name | 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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